molecular formula C22H17NO3S B7835404 Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate

Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate

Cat. No. B7835404
M. Wt: 375.4 g/mol
InChI Key: YHWZQEASWDHXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate is a useful research compound. Its molecular formula is C22H17NO3S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

  • Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate is used in enantioselective synthesis. Deng et al. (2017) developed highly enantioselective Mannich addition reactions of N,S-heterocyclic dibenzo[b,f][1,4]thiazepines with ketones using proline as an organocatalyst. This method synthesizes optically active derivatives containing a carbonyl functional group with high enantioselectivity and yield (Deng et al., 2017).

Asymmetric Hydrogenation

  • Guo et al. (2013) achieved highly enantioselective hydrogenation of substituted dibenzo[b,f][1,4]thiazepines. This process, using an [Ir(COD)Cl]2/(R)-SynPhos complex as a catalyst, provides an efficient access to optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]thiazepines (Guo et al., 2013).

Synthesis of Carboxamides

  • Saha et al. (2015) developed a two-step synthetic protocol for novel dihydrodibenzo[b,f][1,4]thiazepine-11-carboxamides. This includes copper-mediated condition synthesis followed by Ugi–Joullie reaction (Saha et al., 2015).

Antimicrobial Activity

  • Tailor et al. (2014) synthesized derivatives of dibenzo[b,f][1,4]thiazepines with significant antimicrobial activity against gram-positive and gram-negative bacteria (Tailor et al., 2014).

Neuroleptic Potential

  • Kristensen et al. (2010) explored 1-(10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine analogues substituted at the 8-position of the 10,11-dihydrodibenzo[b,f]thiepine scaffold. This study aimed at obtaining selective α(1)-adrenoceptor antagonists for imaging central α(1)-adrenoceptors (Kristensen et al., 2010).

properties

IUPAC Name

methyl 5-benzyl-6-oxobenzo[b][1,4]benzothiazepine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-26-22(25)16-11-12-20-18(13-16)23(14-15-7-3-2-4-8-15)21(24)17-9-5-6-10-19(17)27-20/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWZQEASWDHXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate
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Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate
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Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate
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Methyl 10-benzyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate

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